5-(Pyridin-2-yl)oxazol-4-amine
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Overview
Description
5-(Pyridin-2-yl)oxazol-4-amine is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)oxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)oxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
5-(Pyridin-2-yl)oxazol-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a building block for agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)oxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine: This compound is a selective inhibitor of G-protein-coupled receptor kinases.
5-Chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine: Known for its insecticidal activities.
Uniqueness
5-(Pyridin-2-yl)oxazol-4-amine is unique due to its specific combination of pyridine and oxazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-pyridin-2-yl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-3-1-2-4-10-6/h1-5H,9H2 |
InChI Key |
CHQCSJODBYVZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=CO2)N |
Origin of Product |
United States |
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